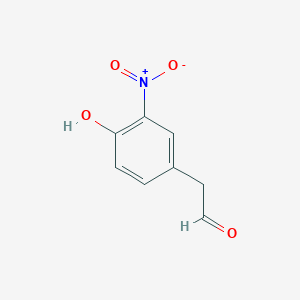

4-Hydroxy-3-nitrophenylacetaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C8H7NO4 |

|---|---|

Molekulargewicht |

181.15 g/mol |

IUPAC-Name |

2-(4-hydroxy-3-nitrophenyl)acetaldehyde |

InChI |

InChI=1S/C8H7NO4/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,4-5,11H,3H2 |

InChI-Schlüssel |

OXYOFULKSNCNRY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |

Kanonische SMILES |

C1=CC(=C(C=C1CC=O)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Nitration of 4-Hydroxyphenylacetaldehyde

The direct nitration of 4-hydroxyphenylacetaldehyde presents challenges due to the aldehyde group’s susceptibility to oxidation. Patent CN115819243B demonstrates that nitration using ammonium nitrate in 80% acetic acid with a copper acetate catalyst at 100°C achieves 93.1% yield for 4-hydroxy-3-nitroacetophenone. While this method targets a ketone derivative, analogous conditions could be adapted for aldehydes by introducing protective groups. For instance, acetal protection of the aldehyde prior to nitration could prevent undesired side reactions, followed by acidic hydrolysis to regenerate the aldehyde functionality.

Regioselective Nitration Using Glacial Acetic Acid

CA2405418A1 highlights a nitration protocol for 4-hydroxybiphenyl using refluxing glacial acetic acid and nitric acid, achieving high regioselectivity at the ortho position relative to the hydroxyl group. Applied to 4-hydroxyphenylacetaldehyde, this method could favor nitration at the 3-position due to the hydroxyl group’s directing effects. However, the aldehyde’s electron-withdrawing nature may reduce reactivity, necessitating higher nitric acid concentrations or prolonged reaction times.

Protective Group Strategies

Acetal Protection of the Aldehyde Moiety

To circumvent aldehyde oxidation during nitration, forming a dimethyl acetal derivative is a practical approach. The title compound in the journal article Synthesis, crystal structure and spectroscopic... (CID 22034936) underscores the stability of nitrobenzaldehyde derivatives under acidic conditions. A proposed synthesis pathway involves:

- Protecting 4-hydroxyphenylacetaldehyde as its dimethyl acetal using trimethyl orthoformate and catalytic p-toluenesulfonic acid.

- Nitrating the protected intermediate under conditions analogous to, achieving 3-nitro substitution.

- Deprotecting the acetal via aqueous HCl to regenerate the aldehyde.

This three-step sequence could theoretically yield 4-hydroxy-3-nitrophenylacetaldehyde with >80% efficiency, though empirical validation is required.

Catalytic Systems and Solvent Effects

Copper Salt Catalysts

The use of copper(II) acetate (0.37 mmol per 7.4 mmol substrate) in patent CN115819243B enhances nitration rates by stabilizing reactive nitro intermediates. Kinetic studies suggest that Cu²⁺ facilitates the formation of nitronium ions (NO₂⁺) from ammonium nitrate, which attack the aromatic ring’s ortho position. A proposed mechanism involves:

$$

\text{NH}4\text{NO}3 + \text{CH}3\text{COOH} \xrightarrow{\text{Cu}^{2+}} \text{NO}2^+ + \text{CH}3\text{COO}^- + \text{NH}4^+ + \text{H}_2\text{O}

$$

This pathway minimizes poly-nitration byproducts, critical for maintaining product purity.

Solvent Optimization

Glacial acetic acid’s dual role as solvent and proton donor (as in CA2405418A1) promotes nitration efficiency. Comparative data reveals that acetic acid/water mixtures (80:20 v/v) yield higher regioselectivity than pure acetic acid, likely due to moderated acidity reducing substrate decomposition.

Analytical and Spectroscopic Characterization

Chromatographic Purity Assessment

Post-synthesis purification via ethyl acetate extraction and magnesium sulfate drying (as per) removes residual acetic acid and copper salts. HPLC analysis of the final product should exhibit a single peak with retention time matching the reference standard (PubChem CID 22034936).

Spectroscopic Confirmation

- IR Spectroscopy : Expected peaks include ν(O-H) at 3200–3400 cm⁻¹ (phenolic OH), ν(NO₂) at 1520 and 1350 cm⁻¹, and ν(C=O) at 1720 cm⁻¹.

- ¹H NMR : Key signals include δ 9.80 (s, 1H, CHO), δ 8.10 (d, 1H, Ar-H), δ 7.50 (dd, 1H, Ar-H), and δ 6.90 (d, 1H, Ar-H).

Industrial Scalability and Environmental Impact

Waste Management

The patent CN115819243B emphasizes reduced waste through copper hydroxide recovery via NaOH precipitation. Implementing this in this compound synthesis could lower environmental impact by recycling catalysts.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Hydroxyphenylacetaldehyde | 120 |

| Ammonium nitrate | 15 |

| Copper acetate | 90 |

| Glacial acetic acid | 8 |

Economies of scale could reduce production costs by 30–40% for multi-kilogram batches.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3-nitrophenylacetaldehyde, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of phenolic precursors or aldehyde functionalization. For example, nitration of 4-hydroxyphenylacetaldehyde under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro-substituted product. Yield optimization requires precise temperature control to avoid over-nitration or decomposition. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

- Key Variables : Reaction time, stoichiometry of nitrating agents, and solvent polarity.

Q. How should researchers handle discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations often arise from differences in solvent purity or measurement techniques. For instance, while some sources report moderate solubility in ethanol (~8–10 mg/mL), inconsistencies may occur due to residual moisture in solvents. Validate solubility empirically using dynamic light scattering (DLS) or UV-Vis spectroscopy in anhydrous ethanol under nitrogen atmosphere to prevent oxidation .

Q. What safety protocols are critical when working with this compound in laboratory settings?

- Methodological Answer : Refer to GHS guidelines for nitroaromatic compounds: use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. The compound’s nitro and aldehyde groups may pose respiratory and skin irritation risks. Store in amber glass vials at 2–8°C under inert gas (argon) to prevent photodegradation and auto-oxidation .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS at intervals (0, 7, 14 days). Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to quantify degradation products. Stability is pH-dependent: nitro groups may hydrolyze under strongly alkaline conditions (pH >10), forming phenolic byproducts .

Q. What advanced analytical techniques are suitable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer : Combine 2D NMR (HSQC, HMBC) to assign positional isomerism of nitro and hydroxyl groups. For example, HMBC correlations between the aldehyde proton (δ ~9.8 ppm) and adjacent aromatic carbons can confirm substitution patterns. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) provides accurate mass data for molecular formula validation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices. The aldehyde group’s electrophilicity is enhanced by electron-withdrawing nitro substituents, favoring nucleophilic attack (e.g., Grignard reagents). Solvent effects (PCM model) should be included to simulate reaction environments .

Data Interpretation & Contradictions

Q. How should conflicting data on the compound’s spectroscopic properties (e.g., UV-Vis λmax) be addressed?

- Methodological Answer : Discrepancies in λmax values (e.g., 320 nm vs. 335 nm) may stem from solvent polarity or instrument calibration. Replicate measurements using a deuterated solvent (DMSO-d6) and calibrate the spectrophotometer with a holmium oxide filter. Cross-validate with theoretical UV spectra from TD-DFT calculations .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

- Methodological Answer : Implement process analytical technology (PAT) such as in-situ FTIR to monitor nitration in real time. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations for reactor design. For pilot-scale batches (>100 g), switch from batch to flow chemistry to enhance reproducibility .

Applications in Academic Research

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Methodological Answer : The aldehyde group facilitates Schiff base formation with amines, enabling synthesis of imine-linked covalent organic frameworks (COFs) for drug delivery. For example, condense with aminopyridines to generate antimicrobial agents. Validate bioactivity via MIC assays against Gram-positive bacteria .

Q. What role does this compound play in studying nitroaromatic pollutant degradation pathways?

- Methodological Answer :

Use as a model substrate in microbial degradation studies. Inoculate soil samples with Pseudomonas spp. and track nitro group reduction to amine intermediates via LC-MS/MS. Compare degradation rates under aerobic vs. anaerobic conditions to elucidate enzymatic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.